4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid
Description
Properties
IUPAC Name |
4-chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-9-2-5-11(6-3-9)16-21(19,20)13-8-10(14(17)18)4-7-12(13)15/h2-8,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKQXXYILVIETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid typically involves multiple steps One common method starts with the chlorination of benzoic acid to introduce the chloro group This is followed by the sulfonation of the aromatic ring to attach the sulfamoyl group
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include chlorinating agents like thionyl chloride, sulfonating agents like sulfur trioxide, and alkylating agents like methylbenzene.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atom at position 4 undergoes substitution under specific conditions:
Sulfamoyl Group Transformations
The sulfamoyl moiety participates in oxidation and reduction reactions:
| Reaction Type | Reagents/Conditions | Product | Key Findings |
|---|---|---|---|
| Oxidation | H<sub>2</sub>O<sub>2</sub>/mCPBA | Sulfonamide derivatives | Forms stable sulfones; reaction kinetics depend on oxidizing agent strength. |
| Reduction | LiAlH<sub>4</sub> or NaBH<sub>4</sub> | Amine intermediates | Partial reduction observed under mild conditions; full reduction requires excess reagent. |
Carboxylic Acid Reactivity
The carboxylic acid group enables further functionalization:
| Reaction Type | Reagents/Conditions | Product | Key Findings |
|---|---|---|---|
| Esterification | SOCl<sub>2</sub>, MeOH | Methyl 4-chloro-3-[(4-methylphenyl)sulfamoyl]benzoate | High yields (>85%) achieved under anhydrous conditions. |
| Salt Formation | NaOH or K<sub>2</sub>CO<sub>3</sub> | Sodium/potassium salt | Improves solubility in aqueous media for biological testing. |
Comparative Reactivity with Analogues
The compound’s reactivity diverges from structurally related derivatives:
Mechanistic Insights
-
Substitution Reactions : The sulfamoyl group (–SO<sub>2</sub>NH–) deactivates the aromatic ring but directs incoming nucleophiles to the para position via resonance effects .
-
Oxidation Selectivity : mCPBA preferentially oxidizes the sulfamoyl sulfur over other functional groups, yielding sulfones without side reactions.
Scientific Research Applications
Chemistry
In organic chemistry, 4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid serves as a reagent in various synthesis pathways. It is particularly utilized in the production of more complex molecules through reactions such as:
- Suzuki-Miyaura Coupling : This reaction facilitates the formation of carbon-carbon bonds, which is essential for synthesizing pharmaceuticals and agrochemicals.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form sulfonic acid derivatives or reduction to yield amine derivatives, expanding its utility in synthetic chemistry.
| Reaction Type | Description |
|---|---|
| Oxidation | Forms sulfonic acid derivatives |
| Reduction | Produces amine derivatives |
Biology
The biological applications of this compound are primarily focused on its antimicrobial and anti-inflammatory properties. Research has indicated that it may inhibit specific enzymes linked to bacterial growth and inflammation.
- Antimicrobial Activity : Studies have shown that related sulfonamide compounds exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 36.05 |
| Compound B | Escherichia coli | 22.23 |
Medicine
In medicinal chemistry, this compound is explored for its potential use in drug development. Its structural features allow it to act as an intermediate in synthesizing pharmaceuticals targeting various diseases.
- Drug Development : The compound's ability to inhibit enzymes like acetylcholinesterase suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
Antiviral Effects
Research exploring structurally similar compounds has demonstrated their ability to inhibit viral replication. For instance, a study on N-phenylbenzamide derivatives showed significant inhibition of Hepatitis B Virus (HBV) replication, indicating that similar structures might exhibit comparable antiviral properties.
Occupational Exposure Studies
Investigations into occupational exposure to sulfonamide compounds have raised concerns about respiratory sensitization. A study identified symptoms of occupational asthma among workers exposed to similar chemical structures, highlighting the importance of safety measures in industrial settings.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The chloro and methylphenyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfamoyl Group
The sulfamoyl group’s substitution significantly influences physicochemical and biological properties. Key derivatives include:
4-Chloro-3-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid (CID 3517367)
- Molecular Formula: C₁₄H₁₁Cl₂NO₄S
- Predicted collision cross-section (CCS) values for adducts range from 177.8–184.3 Ų .
4-Chloro-3-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid (CAS 744262-80-4)
- Molecular Formula: C₁₄H₈Cl₂F₃NO₄S
- Key Features : The trifluoromethyl (CF₃) group introduces strong electron-withdrawing effects, which may improve metabolic stability and membrane permeability. This compound is heavier (MW: 412.95 g/mol) compared to the parent compound (MW: 325.77 g/mol) .
4-Chloro-3-(N-(3-nitrophenyl)sulfamoyl)benzoic acid (CAS 412940-35-3)
- Molecular Formula : C₁₃H₉ClN₂O₆S
- Key Features: The nitro group (NO₂) increases acidity (predicted pKa ~3.39) and may enhance interactions with positively charged residues in enzyme active sites. Hazards include acute toxicity (H302) and skin irritation (H315) .
Derivatives with Extended Functional Groups
3-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-4-chloro-benzoic acid (CAS 721418-23-1)
- Molecular Formula: C₂₁H₁₅ClF₃NO₄S
- Key Features : Bulky benzyl and trifluoromethyl groups introduce steric hindrance, which could reduce off-target interactions in drug design. Predicted boiling point: 618.4±65.0 °C .
Shp2 Inhibitors (e.g., Compounds 10q, 10r)
- Example : (Z)-4-(2-(5-(N-(4-Chloro-3-(trifluoromethyl)benzyl)sulfamoyl)-2-oxoindolin-3-ylidene)hydrazinyl)benzoic acid
- Key Features : These compounds integrate indole and hydrazinyl moieties, enabling π-π stacking and hydrogen bonding with Shp2 phosphatase. Reported melting points exceed 300°C, indicating high thermal stability .
Pharmaceutical Derivatives and Precursors
2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid (Chlorthalidone Impurity)
- Molecular Formula: C₁₄H₁₀ClNO₅S
- Key Features : Structurally related to the diuretic chlorthalidone, this compound highlights the importance of the sulfamoyl-benzoic acid core in modulating renal electrolyte transport .
4-Chloro-3-(chlorosulfonyl)benzoic acid (Precursor for Bumetanide)
Structural and Functional Analysis
Molecular Properties
Biological Activity
Overview
4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid is a sulfonamide derivative known for its potential biological activities, particularly in pharmacological applications. This compound is structurally related to various benzamide derivatives that exhibit diverse therapeutic effects, including anti-inflammatory and antibacterial properties. This article reviews the biological activity of this compound, supported by relevant case studies, research findings, and data tables.
Chemical Structure
The molecular formula of this compound is . Its structural representation can be summarized as follows:
- SMILES :
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)Cl - InChI Key :
NVBDESMQYRNCMG-UHFFFAOYSA-N
1. Anti-inflammatory Activity
Research indicates that compounds containing the sulfamoyl group exhibit significant anti-inflammatory effects. In a study examining the structure-activity relationship (SAR) of various sulfonamide derivatives, this compound demonstrated inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
2. Antibacterial Activity
Recent investigations into the antibacterial properties of benzamide derivatives have revealed that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, with results indicating effective inhibition at concentrations ranging from 10 to 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
Case Study 1: Inhibition of Cytosolic Phospholipase A2α
A study focused on N-substituted 4-sulfamoylbenzoic acid derivatives found that compounds similar to this compound inhibited cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes. The IC50 value for this inhibition was reported at approximately 30 µM, indicating a promising avenue for further exploration in inflammatory disease treatment .
Case Study 2: Metabolic Fate Studies
Investigations into the metabolic fate of related compounds have shown that sulfonamide derivatives are rapidly absorbed and metabolized in vivo. For instance, studies using radiolabeled compounds demonstrated peak blood concentrations within one hour post-administration in animal models, highlighting the compound's bioavailability and potential therapeutic efficacy .
Toxicological Considerations
While the biological activities are promising, it is essential to consider the toxicological profile of this compound. Preliminary assessments suggest mild irritant properties; however, comprehensive toxicity studies are necessary to establish safety profiles for clinical applications.
Q & A
Q. What are the established synthetic routes for 4-chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via chlorosulfonation of 4-chloro-benzoic acid derivatives, followed by sulfonamide formation with 4-methylaniline. highlights a method using p-chlorobenzoic acid as the precursor, where chlorosulfonic acid introduces the sulfonyl group. Reaction optimization (e.g., temperature control at 0–5°C during chlorosulfonation) minimizes side reactions like over-sulfonation. Post-synthesis purification via recrystallization from ethanol/water mixtures improves purity . Alternative methods, such as microwave-assisted coupling (as in ), may reduce reaction times but require specialized equipment .
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography is the gold standard for structural confirmation. Programs like SHELXL ( ) refine crystal structures by analyzing diffraction data, resolving bond lengths, angles, and sulfonamide group geometry. For non-crystalline samples, NMR spectroscopy (¹H/¹³C) identifies key features:
- The aromatic proton environment (e.g., deshielded protons near the sulfamoyl group).
- The carboxylic acid proton (broad singlet at ~12 ppm in DMSO-d₆).
- Distinct splitting patterns for the 4-methylphenyl group .
Advanced Research Questions
Q. How can molecular docking studies predict the biological interactions of this compound?
AutoDock Vina ( ) is widely used to model binding affinities. For example, docking the sulfamoyl group into enzyme active sites (e.g., carbonic anhydrase) reveals hydrogen bonding with zinc-coordinated water molecules. Key steps include:
Q. How can researchers resolve contradictory data in regioselectivity during sulfonylation?
Discrepancies in sulfonamide group positioning (e.g., para vs. ortho substitution) may arise from competing reaction pathways. Strategies include:
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (meta-substitution), while prolonged heating shifts to thermodynamically stable isomers.
- Steric effects : Bulky substituents on the benzoic acid core (e.g., methyl groups) direct sulfonylation to less hindered positions.
- Spectroscopic tracking : Real-time FT-IR monitors sulfonyl chloride intermediate formation (S=O stretches at 1370–1350 cm⁻¹) to identify dominant pathways .
Q. What strategies optimize solubility for in vitro assays without compromising stability?
The carboxylic acid group confers pH-dependent solubility. To enhance bioavailability:
- Salt formation : React with sodium bicarbonate to generate the water-soluble sodium salt.
- Co-solvent systems : Use DMSO:PBS (1:4 v/v) for cell-based assays, ensuring <0.1% DMSO to avoid cytotoxicity.
- Prodrug derivatization : Esterify the carboxylic acid (e.g., methyl ester) for membrane permeability, followed by intracellular hydrolysis .
Q. How does the sulfamoyl group’s electronic profile influence reactivity in cross-coupling reactions?
The sulfamoyl group acts as a moderate electron-withdrawing group , directing electrophilic substitution to the benzoic acid ring’s meta position. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the sulfonamide’s lone pairs may coordinate palladium, requiring protective groups (e.g., Boc) to prevent catalyst poisoning. Computational studies (DFT) quantify charge distribution to predict reactive sites .
Data Contradiction and Validation
Q. How to address discrepancies in reported melting points for derivatives of this compound?
Variations in melting points (e.g., reports >300°C for a related sulfamoyl-indole) often stem from:
- Polymorphism : Recrystallize from different solvents (e.g., acetonitrile vs. ethyl acetate) to isolate stable forms.
- Impurity profiles : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to quantify purity (>98% for reliable m.p.).
- Method calibration : Cross-validate with differential scanning calorimetry (DSC) .
Q. What analytical techniques differentiate between sulfonamide and sulfonic acid derivatives?
- Mass spectrometry : Sulfonamides show [M+H]⁺ peaks with characteristic sulfur isotope patterns (³²S/³⁴S).
- IR spectroscopy : Sulfonamides exhibit N–H stretches (~3300 cm⁻¹) absent in sulfonic acids.
- ¹⁵N NMR : Distinct chemical shifts for sulfonamide nitrogen (~−300 ppm vs. sulfonic acid’s −350 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
